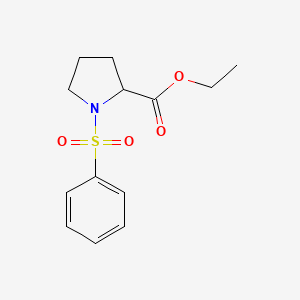
Ethyl 1-(phenylsulfonyl)prolinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(phenylsulfonyl)prolinate is a chemical compound with the molecular formula C13H17NO4S. It is a derivative of proline, an amino acid, and features a phenylsulfonyl group attached to the nitrogen atom of the proline ring.
准备方法
Ethyl 1-(phenylsulfonyl)prolinate can be synthesized through a base-mediated coupling reaction involving benzenesulfonyl azides and proline. The reaction typically requires a strong base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and a solvent like 1,2-dichloroethane (DCE). The reaction proceeds at elevated temperatures, around 60°C, and yields the desired product in good quantities .
化学反应分析
Ethyl 1-(phenylsulfonyl)prolinate undergoes various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
科学研究应用
Ethyl 1-(phenylsulfonyl)prolinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential in biological studies, particularly in the development of enzyme inhibitors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, especially in the treatment of diseases like cancer and bacterial infections.
作用机制
The mechanism of action of ethyl 1-(phenylsulfonyl)prolinate involves its interaction with specific molecular targets, such as enzymes. The phenylsulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
相似化合物的比较
Ethyl 1-(phenylsulfonyl)prolinate can be compared to other similar compounds, such as:
Ethyl 1-(tosyl)prolinate: Similar in structure but with a toluenesulfonyl group instead of a phenylsulfonyl group.
Ethyl 1-(methanesulfonyl)prolinate: Features a methanesulfonyl group, making it less bulky compared to the phenylsulfonyl derivative.
Ethyl 1-(benzenesulfonyl)prolinate: Another close analog with a benzenesulfonyl group. This compound is unique due to the specific electronic and steric effects imparted by the phenylsulfonyl group, which can influence its reactivity and interactions with biological targets.
生物活性
Ethyl 1-(phenylsulfonyl)prolinate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by research findings and data tables.
Chemical Structure and Synthesis
This compound has the molecular formula C13H17NO4S. It is synthesized through a base-mediated coupling reaction involving benzenesulfonyl azides and proline, typically using strong bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in solvents like 1,2-dichloroethane (DCE) at elevated temperatures (around 60°C).
The biological activity of this compound is primarily attributed to its interaction with specific enzymes. The phenylsulfonyl group can form strong interactions with enzyme active sites, leading to the inhibition of their activity. This inhibition can disrupt various biochemical pathways, which may contribute to its observed therapeutic effects .
Enzyme Inhibition
This compound has shown potential as an enzyme inhibitor. Studies indicate that it can inhibit matrix metalloproteinases (MMPs), particularly MMP-2, which is involved in various pathological processes including cancer metastasis. For instance, compounds related to this compound demonstrated moderate inhibitory activity against MMP-2, with IC50 values indicating effectiveness comparable to established inhibitors .
Antiproliferative Effects
In vitro studies have evaluated the antiproliferative effects of this compound derivatives against various cancer cell lines, including SKOV3 (ovarian cancer), HL60 (leukemia), and A549 (lung cancer). Results indicated that these compounds exhibit varying levels of antiproliferative activity, with some derivatives showing promising results that warrant further investigation for potential therapeutic applications .
Research Findings and Case Studies
A summary of significant findings from recent studies is presented in the following table:
属性
IUPAC Name |
ethyl 1-(benzenesulfonyl)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-2-18-13(15)12-9-6-10-14(12)19(16,17)11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFAOBVTZVAIFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN1S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














